Methyl 3-(morpholinosulfonyl)benzoate
Overview
Description
Methyl 3-(morpholinosulfonyl)benzoate is an organic compound with the molecular formula C12H15NO5S It is a derivative of benzoic acid and contains a morpholine ring attached to a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(morpholinosulfonyl)benzoate typically involves the reaction of 3-sulfobenzoic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with morpholine to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Carboxylic acids and substituted morpholine derivatives.
Scientific Research Applications
Methyl 3-(morpholinosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine ring may also interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(morpholinocarbonyl)benzoate
- Methyl 3-(morpholinomethyl)benzoate
- Methyl 3-(morpholinothio)benzoate
Uniqueness
Methyl 3-(morpholinosulfonyl)benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonyl group enhances the compound’s ability to interact with enzyme active sites and receptor binding sites, making it a valuable tool in biochemical and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-morpholin-4-ylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-12(14)10-3-2-4-11(9-10)19(15,16)13-5-7-18-8-6-13/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGQOQZEMROKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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